Isoarundinin II

Description

Properties

Molecular Formula |

C22H22O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

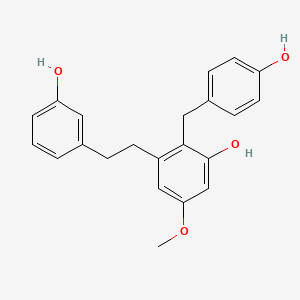

3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol |

InChI |

InChI=1S/C22H22O4/c1-26-20-13-17(8-5-15-3-2-4-19(24)11-15)21(22(25)14-20)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3 |

InChI Key |

YDUHMWDSDQEXHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isoarundinin II: Chemical Structure, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarundinin II is a naturally occurring stilbenoid compound isolated from the orchid Arundina graminifolia. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and known biological properties of this compound, with a focus on its potential as a therapeutic agent. While research on this specific compound is still emerging, this document consolidates the available information to support further investigation and drug development efforts.

Chemical Structure and Properties

This compound is chemically identified as 3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₂₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 350.4 g/mol | --INVALID-LINK-- |

| CAS Number | 151538-56-6 | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

The structure of this compound features a bibenzyl skeleton with hydroxyl and methoxy functional groups, which are common characteristics of stilbenoids and are often associated with their biological activities.

Biological Activities and Potential Therapeutic Applications

Stilbenoids, as a class of compounds, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While specific studies on this compound are limited, research on extracts from Arundina graminifolia and related stilbenoids provides insights into its potential pharmacological properties.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound suggest that it may possess antioxidant properties by acting as a free radical scavenger. The antioxidant potential of stilbenoids is a well-documented attribute that contributes to their protective effects against oxidative stress-related diseases. Further studies are required to quantify the antioxidant capacity of this compound, for instance, by determining its IC50 value in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Many natural stilbenoids have demonstrated potent anti-inflammatory effects. The potential of this compound to modulate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, warrants investigation.

Cytotoxic Activity

Several stilbenoids isolated from Arundina graminifolia have exhibited cytotoxic activity against various cancer cell lines. This suggests that this compound could also possess anti-proliferative or pro-apoptotic effects on cancer cells. To explore this potential, cytotoxicity assays on a panel of human cancer cell lines are necessary to determine its IC50 values and to elucidate its mechanism of action.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet available in the public domain. However, standard methodologies can be adapted to investigate its bioactivities.

General Workflow for Biological Evaluation

Caption: A general experimental workflow for the biological evaluation of this compound.

Signaling Pathways of Interest

Based on the known activities of related stilbenoids, the following signaling pathways are of high interest for investigating the mechanism of action of this compound.

Potential Signaling Pathways Modulated by this compound

Caption: Potential signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a chemical structure suggestive of significant biological activity. While current research is limited, its classification as a stilbenoid points towards potential antioxidant, anti-inflammatory, and cytotoxic properties. To fully realize its therapeutic potential, further in-depth studies are crucial. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound in a range of antioxidant, anti-inflammatory, and cytotoxicity assays.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

-

Synthesis and Analogue Development: Establishing a synthetic route for this compound to enable the generation of analogues with improved potency and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The gathered information highlights the need for further investigation into this intriguing natural compound.

Isoarundinin II: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarundinin II, a bibenzyl natural product, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anticancer, and antioxidant activities. This technical guide provides an in-depth overview of the natural sources, discovery, and experimental protocols for the isolation and characterization of this compound. Quantitative data from various plant sources are summarized, and a detailed description of the methodologies employed in its purification is provided. Furthermore, this guide elucidates the molecular mechanism behind its anti-inflammatory effects, specifically its role in the inhibition of nitric oxide production, and presents a visual representation of the involved signaling pathway.

Discovery and Natural Sources

This compound was first isolated from the orchid Arundina bambusifolia, which is now recognized as a synonym for Arundina graminifolia. The structure of this bibenzyl compound was established as 3,3′-dihydroxy-2-(p-hydroxy-benzyl)-5-methoxy-bibenzyl. Subsequent phytochemical investigations have identified this compound in several other species of the Orchidaceae family, highlighting a niche distribution of this compound in the plant kingdom.

The primary natural sources of this compound identified to date include:

-

Arundina graminifolia (Bamboo Orchid): The plant from which this compound was originally discovered.[1][2][3] Different parts of this plant, including the tubers, have been found to contain a variety of stilbenoids, including this compound.[4]

-

Pleione yunnanensis : This orchid species has also been reported as a source of this compound.[5][6]

-

Bletilla striata (Hyacinth Orchid): Tubers of this orchid are a known source of various bibenzyl compounds, including this compound.[7]

-

Cremastra appendiculata : This orchid has also been identified as a source of this compound.

While this compound has been identified in these species, quantitative data on its yield remains limited in publicly available literature. The concentration of bibenzyls can vary depending on the plant part, geographical location, and harvesting time. A transcriptome analysis of Arundina graminifolia revealed that the concentration of bibenzyls is comparatively high in the leaves.[8][9]

Table 1: Natural Sources of this compound and Related Data

| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Notes |

| Arundina graminifolia | Orchidaceae | Whole plant, Tubers, Leaves | Yes | Original source of discovery. Bibenzyl concentration is high in leaves. |

| Pleione yunnanensis | Orchidaceae | Tubers | Yes | |

| Bletilla striata | Orchidaceae | Tubers | Yes | |

| Cremastra appendiculata | Orchidaceae | Tubers | Yes |

Experimental Protocols: Isolation and Characterization

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported for the isolation of bibenzyls from orchids.

Extraction

-

Plant Material Preparation : The collected plant material (e.g., air-dried and powdered tubers or leaves) is the starting point.

-

Solvent Extraction : The powdered plant material is extracted exhaustively with a polar solvent. 95% ethanol is commonly used for this purpose.[8] The extraction can be performed at room temperature or under reflux. The process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration : The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Bibenzyls like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography : The ethyl acetate fraction is subjected to column chromatography for further separation.

-

Silica Gel Column Chromatography : This is a common first step for fractionation. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate), with the polarity of the mobile phase gradually increasing. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing bibenzyls are often further purified using Sephadex LH-20 column chromatography, with methanol typically used as the eluent. This technique separates compounds based on their molecular size and polarity.

-

Purification and Characterization

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification of this compound is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

Structural Elucidation : The structure of the purified this compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed structure and assign all proton and carbon signals.

-

Biological Activity and Signaling Pathway

This compound has been reported to possess anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production.[10] Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The expression of iNOS is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

While the precise molecular interactions of this compound are still under investigation, evidence suggests that many natural polyphenols exert their anti-inflammatory effects by modulating these key signaling cascades. It is hypothesized that this compound inhibits the activation of NF-κB and/or MAPK pathways, thereby suppressing the transcription of the iNOS gene and subsequent NO production.

Proposed Signaling Pathway for NO Inhibition by this compound

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting iNOS expression and NO production. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptor 4), triggering downstream signaling cascades. This leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS. Concurrently, the MAPK pathway (e.g., ERK, JNK, p38) can also be activated, leading to the activation of other transcription factors that contribute to iNOS expression. This compound is proposed to interfere with one or more steps in these pathways, ultimately leading to the downregulation of iNOS and a reduction in NO production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products isolated from Arundina graminifolia - BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]

- 9. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Biosynthetic Pathway of Isoarundinin II in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoarundinin II is a naturally occurring bibenzyl compound, a class of dihydrostilbenoids, that has been isolated from plants such as Arundina bambusifolia. Bibenzyls and related stilbenoids are synthesized via a branch of the phenylpropanoid pathway and are known for their diverse pharmacological activities. This technical guide outlines the putative biosynthetic pathway of this compound, drawing on established knowledge of phenylpropanoid, stilbenoid, and bibenzyl biosynthesis in plants. Due to the absence of specific studies on the biosynthesis of this compound, the proposed pathway is inferred from the biosynthesis of structurally related compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. The pathway diverges to form two key precursors that likely condense to form the core structure of this compound.

The overall pathway can be divided into three main stages:

-

Core Phenylpropanoid Pathway: Synthesis of hydroxycinnamoyl-CoA esters.

-

Bibenzyl and Benzyl Precursor Formation: Modification of the hydroxycinnamoyl-CoA esters to form the building blocks of this compound.

-

Condensation and Final Modifications: Assembly of the precursors and subsequent tailoring reactions to yield this compound.

| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.[1][2][3][4] |

| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[1][5] |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid and other hydroxycinnamic acids by ligating them to Coenzyme A, forming their respective CoA esters.[1][5][4] |

| Double Bond Reductase | DBR | Reduces the double bond in the propene tail of hydroxycinnamoyl-CoA esters to form dihydro-hydroxycinnamoyl-CoA esters, the key precursors for bibenzyls.[6][7] |

| Bibenzyl Synthase | BBS | A type III polyketide synthase that catalyzes the condensation of a dihydro-hydroxycinnamoyl-CoA ester with three molecules of malonyl-CoA to form the bibenzyl scaffold.[6][7][8] |

| Hydroxylases (CYP450s) | - | Cytochrome P450 monooxygenases that are likely responsible for the specific hydroxylation patterns on the aromatic rings of the precursors and the final this compound molecule. |

| O-Methyltransferase | OMT | Catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, leading to the methoxy group present in this compound. |

| Acyl-Activating Enzyme | - | An enzyme proposed to activate a phenylpropanoid-derived carboxylic acid to its CoA ester, preparing it for condensation. |

Detailed Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of a novel biosynthetic pathway, such as that for this compound, involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be cited in such research.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol is used to confirm the function of candidate genes (e.g., PAL, C4H, 4CL, DBR, BBS, OMTs) identified through transcriptomics or genome mining.

Workflow Diagram:

Caption: Workflow for heterologous expression and enzyme characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue hypothesized to produce this compound using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). First-strand cDNA is synthesized using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

Gene Cloning: The open reading frame of the candidate gene is amplified from the cDNA using gene-specific primers with restriction sites. The PCR product is then cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host strain. Protein expression is induced according to the vector system (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification: The cells are harvested and lysed. The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Assays: The purified enzyme is incubated with the putative substrate(s) and necessary cofactors in a suitable buffer. For example, for a bibenzyl synthase assay, dihydro-p-coumaroyl-CoA and malonyl-CoA would be used as substrates.

-

Product Analysis: The reaction is quenched, and the products are extracted (e.g., with ethyl acetate). The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum with an authentic standard or through structural elucidation.

Metabolite Profiling using LC-MS/MS

This protocol is used to identify intermediates and the final product of the biosynthetic pathway in plant tissues.

Methodology:

-

Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted with a solvent mixture, typically methanol/water or methanol/chloroform/water. The extract is then filtered and concentrated.

-

LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system.

-

Liquid Chromatography (LC): A C18 reversed-phase column is commonly used to separate the compounds based on their polarity. A gradient elution with water and acetonitrile, both often containing a small amount of formic acid, is employed.

-

Mass Spectrometry (MS/MS): A tandem mass spectrometer (e.g., a Q-TOF or Orbitrap) is used for detection. Data can be acquired in both positive and negative ionization modes. MS/MS fragmentation is used to obtain structural information about the detected compounds.

-

-

Data Analysis: The resulting data is processed using specialized software to identify peaks corresponding to known and unknown metabolites. Putative identification of intermediates and this compound is based on accurate mass, isotopic pattern, and fragmentation patterns, which are compared to databases or authentic standards.

Conclusion

The proposed biosynthetic pathway for this compound provides a logical framework for understanding its formation in plants, starting from the well-established phenylpropanoid pathway. The key steps are hypothesized to involve the formation of a bibenzyl scaffold through the action of a bibenzyl synthase, followed by a complex condensation with a benzyl precursor and subsequent tailoring reactions. The experimental protocols outlined provide a roadmap for the functional characterization of the enzymes involved and the verification of this putative pathway. Further research, including the identification and characterization of the specific enzymes from an this compound-producing plant, is necessary to fully elucidate this biosynthetic route. This knowledge will be invaluable for the potential biotechnological production of this and other related bioactive compounds.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Mechanisms of Isoorientin: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoorientin, a C-glycosylflavone found in various plant species, has garnered significant scientific interest for its potential therapeutic properties, particularly in the realm of oncology. Preliminary studies have begun to elucidate its mechanism of action, revealing a multi-faceted approach to inhibiting cancer cell proliferation and survival. This technical guide provides an in-depth overview of the current understanding of Isoorientin's molecular activities, focusing on its role in inducing apoptosis and modulating key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel anticancer agents.

Introduction

Isoorientin (luteolin-6-C-glucoside) is a naturally occurring flavonoid that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Emerging evidence suggests that Isoorientin exerts its anti-neoplastic properties primarily through the induction of programmed cell death, or apoptosis, in cancer cells. This process is intricately linked to the modulation of several critical intracellular signaling cascades. This guide will delve into the preliminary findings surrounding the apoptotic mechanisms induced by Isoorientin and its influence on key signaling pathways such as PI3K/Akt, MAPK, Nrf2, STAT3, and NF-κB.

Induction of Apoptosis

Isoorientin has been shown to induce apoptosis in various cancer cell lines in a dose- and time-dependent manner. The apoptotic process is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by a series of morphological and biochemical changes within the cell.

Quantitative Analysis of Isoorientin-Induced Apoptosis

The pro-apoptotic effects of Isoorientin have been quantified in several studies. The following tables summarize the key findings from in vitro experiments on different cancer cell lines.

| Cell Line | Isoorientin Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |

| AGS (Gastric Cancer) | 36.54 | 24 | 35.76 | [1] |

| PANC-1 (Pancreatic Cancer) | 20 | 24 | ~15 | [2] |

| PANC-1 (Pancreatic Cancer) | 40 | 24 | ~25 | [2] |

| PANC-1 (Pancreatic Cancer) | 80 | 24 | ~35 | [2] |

| PANC-1 (Pancreatic Cancer) | 160 | 24 | ~45 | [2] |

| PATU-8988 (Pancreatic Cancer) | 20 | 24 | ~18 | [2] |

| PATU-8988 (Pancreatic Cancer) | 40 | 24 | ~28 | [2] |

| PATU-8988 (Pancreatic Cancer) | 80 | 24 | ~40 | [2] |

| PATU-8988 (Pancreatic Cancer) | 160 | 24 | ~50 | [2] |

Table 1: Quantitative data on Isoorientin-induced apoptosis in various cancer cell lines.

Modulation of Apoptosis-Related Proteins

Isoorientin's pro-apoptotic activity is further substantiated by its ability to modulate the expression of key proteins involved in the apoptotic cascade.

| Cell Line | Isoorientin Concentration (µM) | Treatment Duration (hours) | Protein | Effect | Reference |

| A549 (Lung Cancer) | Not Specified | Not Specified | Bax | Increased | [3] |

| A549 (Lung Cancer) | Not Specified | Not Specified | Bcl-2 | Decreased | [3] |

| A549 (Lung Cancer) | Not Specified | Not Specified | Cleaved Caspase-3 | Increased | [3] |

| A549 (Lung Cancer) | Not Specified | Not Specified | Cleaved PARP | Increased | [3] |

| PANC-1 | 20, 40, 80, 160 | 24 | BAX | Increased | [2] |

| PANC-1 | 20, 40, 80, 160 | 24 | BCL-2 | Decreased | [2] |

| PATU-8988 | 20, 40, 80, 160 | 24 | BAX | Increased | [2] |

| PATU-8988 | 20, 40, 80, 160 | 24 | BCL-2 | Decreased | [2] |

| HGC27 (Gastric Cancer) | Not Specified | Not Specified | Bax | Upregulated | [4] |

| HGC27 (Gastric Cancer) | Not Specified | Not Specified | Caspase-3 | Upregulated | [4] |

| HGC27 (Gastric Cancer) | Not Specified | Not Specified | Bcl-2 | Downregulated | [4] |

Table 2: Effect of Isoorientin on the expression of apoptosis-related proteins.

Modulation of Key Signaling Pathways

The apoptotic effects of Isoorientin are intricately linked to its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Isoorientin has been shown to inhibit this pathway, thereby contributing to its pro-apoptotic effects. Studies have demonstrated that Isoorientin can decrease the phosphorylation of Akt, a key downstream effector of PI3K[4][5]. This inhibition of Akt activation leads to the downstream suppression of anti-apoptotic signals and promotes cell death.

References

- 1. A Mechanism of Isoorientin-Induced Apoptosis and Migration Inhibition in Gastric Cancer AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Apoptosis induction and inhibition of invasion and migration in gastric cancer cells by Isoorientin studied using network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isoarundinin II: A Technical Guide to Its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarundinin II is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities. First isolated from the orchid Arundina graminifolia (formerly Arundina bambusifolia), this molecule has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its biological activities and the experimental methodologies used for its study. Due to the limited availability of primary literature, some specific experimental data points remain to be fully disclosed in publicly accessible domains.

Physical and Chemical Properties

This compound is described as a solid powder and is classified as a phenol.[3] Its fundamental properties are summarized in the table below. While general solubility in various organic solvents is indicated by commercial suppliers, quantitative data and a specific melting point have not been widely reported in available literature.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₄ | [4] |

| Molecular Weight | 350.41 g/mol | [4] |

| CAS Number | 151538-56-6 | [4] |

| Appearance | Solid powder | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage | Store at -20°C as a powder or -80°C in solvent. |

Experimental Protocols

General Protocol for the Isolation and Purification of Stilbenoids from Orchids

While the specific, detailed protocol for the isolation of this compound from Arundina bambusifolia as originally described by Majumder and Ghosal in 1993 is not readily accessible in full text, a general methodology for the extraction and purification of stilbenoids from orchid species can be outlined as follows. This protocol is a composite of standard phytochemical techniques.

-

Extraction:

-

Air-dried and powdered plant material (e.g., aerial parts) is subjected to extraction with a moderately polar solvent, such as dichloromethane or ethyl acetate, at room temperature.

-

The extraction is typically carried out over an extended period (e.g., 7 days) with occasional agitation to ensure thorough percolation.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The concentrated crude extract is then subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing stilbenoid compounds.

-

-

Purification:

-

Fractions showing the presence of the target compounds are combined and further purified using repeated column chromatography or preparative TLC.

-

Final purification may be achieved by crystallization from a suitable solvent system.

-

-

Structure Elucidation:

-

The purified compound's structure is elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

-

Below is a generalized workflow for this process.

Biological Activities and Potential Signaling Pathways

Anti-inflammatory Activity

Stilbenoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of nitric oxide (NO) production. The overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The primary signaling pathways implicated in the anti-inflammatory action of stilbenoids are the NF-κB/AP-1 and PI3K/Akt pathways.

-

NF-κB/AP-1 Pathway Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB and AP-1 transcription factors are activated, leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Stilbenoids can interfere with this signaling cascade, thereby reducing the production of inflammatory mediators.

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is another crucial regulator of inflammatory responses. Stilbenoids have been shown to down-regulate the phosphorylation of Akt, a key component of this pathway, leading to a reduction in inflammation.

Anticancer Activity

The anticancer effects of stilbenoids are attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). These actions are often mediated through complex signaling pathways that regulate cell survival and proliferation.

Antioxidant Activity

Stilbenoids are potent antioxidants, capable of scavenging free radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

Conclusion

This compound is a stilbenoid with promising biological activities that warrant further investigation for potential therapeutic applications. While its fundamental chemical properties are known, a comprehensive experimental characterization, including a definitive melting point, quantitative solubility, and detailed spectral data, is not yet fully available in the public domain. Future research, particularly the full disclosure of the findings from its original isolation, will be crucial for advancing the scientific understanding of this compound. The likely mechanisms of action, based on the broader class of stilbenoids, involve the modulation of key inflammatory and cell survival signaling pathways. As more data becomes available, a clearer picture of the therapeutic potential of this compound will undoubtedly emerge.

References

- 1. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:151538-56-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | C22H22O4 | CID 91542987 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isoarundinin II: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Isoarundinin II, a stilbenoid of interest for researchers in drug discovery and development. This document collates available chemical data, and outlines potential experimental protocols and signaling pathways for further investigation, based on research into its source and related compounds.

Core Compound Details

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 151538-56-6 | [1][2][3][4][5] |

| Molecular Formula | C₂₂H₂₂O₄ | [1][2][3] |

| Molecular Weight | 350.41 g/mol | [2][3][4] |

| Chemical Name | 3,3'-dihydroxy-2-(p-hydroxybenzyl)-5-methoxybibenzyl | [3] |

| Compound Type | Stilbenoid | [1][2] |

| Natural Source | Arundina graminifolia (Orchidaceae) | [3] |

Background and Potential Biological Significance

This compound is a member of the stilbenoid class of natural products, isolated from the orchid Arundina graminifolia (also known as Arundina bambusifolia). Stilbenoids from this plant have garnered scientific attention for their diverse biological activities, including cytotoxic, neuroprotective, antioxidant, and anti-inflammatory properties. While specific biological data for this compound is limited in currently available literature, the activities of other stilbenoids isolated from the same plant provide a strong rationale for its investigation as a potential therapeutic agent.

Research on extracts and other purified compounds from Arundina graminifolia has demonstrated promising results. For instance, a novel stilbenoid from this orchid, gramniphenol K, exhibited cytotoxicity against A549, SHSY5Y, and MCF7 human tumor cell lines. Furthermore, other isolated stilbenoids have shown cytoprotective effects against beta-amyloid-induced toxicity in PC12 cells, suggesting potential applications in neurodegenerative disease research.

Postulated Experimental Protocols

Based on the reported activities of related compounds, the following experimental protocols are proposed for the comprehensive biological evaluation of this compound.

Cytotoxicity Assays

To assess the potential anticancer activity of this compound, a standard MTT or MTS assay can be employed.

-

Cell Lines: A panel of human cancer cell lines, such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and SH-SY5Y (neuroblastoma), should be used.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of this compound for 48-72 hours.

-

Following incubation, MTT or MTS reagent is added to each well.

-

After a further incubation period, the absorbance is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the compound.

-

Neuroprotection Assays

To investigate the potential neuroprotective effects of this compound, an in vitro model of beta-amyloid (Aβ)-induced toxicity in PC12 cells can be utilized.

-

Cell Line: PC12 (rat adrenal pheochromocytoma) cells, which differentiate into neuron-like cells in the presence of nerve growth factor (NGF).

-

Methodology:

-

Differentiated PC12 cells are pre-treated with various concentrations of this compound for a specified period.

-

The cells are then exposed to a toxic concentration of Aβ oligomers.

-

Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

An increase in cell viability or a decrease in LDH release in the presence of this compound would indicate a neuroprotective effect.

-

Potential Signaling Pathways for Investigation

The biological activities of stilbenoids are often mediated through specific intracellular signaling pathways. Based on the known mechanisms of similar compounds, the following pathways are recommended for investigation in relation to this compound.

Apoptosis Pathway in Cancer Cells

Should this compound demonstrate cytotoxicity, it is crucial to determine if this is mediated by the induction of apoptosis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two New Stilbenoids from the Aerial Parts of Arundina graminifolia (Orchidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoarundinin II: A Technical Guide to its Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarundinin II, a phenylpropanoid compound isolated from Orchidaceae species such as Arundina bambusifolia and Bletilla striata, as well as from Cudrania tricuspidata, has emerged as a molecule of interest for its diverse therapeutic applications. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its potential as an anti-inflammatory, anticancer, antioxidant, cholinesterase inhibiting, and antibacterial agent. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes putative mechanisms of action and experimental workflows to support further investigation and drug development efforts.

Introduction

This compound is a stilbenoid first identified in the bamboo orchid, Arundina bambusifolia. Structurally, it belongs to the phenanthrene class of compounds, which are known for their wide range of biological activities.[1][2] Subsequent studies have identified its presence in other botanical sources, including the tubers of Bletilla striata and as a component of Cudrania tricuspidata extracts.[3][4] The reported therapeutic potential of this compound spans several key areas of pharmacological research, including oncology, neurodegenerative disease, inflammation, and infectious diseases. This guide aims to consolidate the current scientific knowledge on this compound to facilitate its exploration as a potential therapeutic lead compound.

Therapeutic Applications and Quantitative Data

The therapeutic potential of this compound has been investigated across several domains. The following sections summarize the key findings and present the available quantitative data in a structured format.

Cholinesterase Inhibitory Activity

This compound has demonstrated inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. This suggests a potential role for this compound in the management of neurodegenerative disorders.[3][5]

Table 1: Cholinesterase Inhibitory Activity of this compound

| Enzyme | Concentration | % Inhibition | IC50 (µM) | Source Organism |

| Acetylcholinesterase (AChE) | 25 µg/mL | 0.9 ± 0.8 | - | Bletilla striata |

| Butyrylcholinesterase (BuChE) | 25 µg/mL | 39.3 ± 2.3 | 46.3 ± 5.8 | Bletilla striata |

Anti-Inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of pure this compound are not yet available in the literature, it has been reported to contribute to the inhibitory effect of plant extracts on nitric oxide (NO) production.[6][7][8] The inhibition of NO is a key target in the development of anti-inflammatory therapies. Related phenanthrenes isolated from Bletilla striata have shown potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, suggesting a similar mechanism for this compound.[9]

Anticancer Activity

The anticancer potential of this compound has been noted, though specific IC50 values against various cancer cell lines are not yet published.[6][7] Review articles on orchid-derived compounds highlight that phenanthrenes, the class to which this compound belongs, are often cytotoxic to human cancer cell lines.[2] Further research is required to quantify the cytotoxic effects of this compound on specific cancer cell lines.

Antioxidant Activity

Antibacterial Activity

This compound is a component of Cudrania tricuspidata extracts that have demonstrated antibacterial effects against the cariogenic bacterium Streptococcus mutans.[4] The extract inhibited bacterial growth and attachment at concentrations of ≥15 μg/mL. While this indicates the potential of this compound as an antibacterial agent, the specific minimum inhibitory concentration (MIC) for the pure compound has not been determined.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay

The cholinesterase inhibitory activity of this compound was determined using a spectrophotometric method.

-

Principle: The assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine), and the product reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, the absorbance of which is measured over time.

-

Enzymes: Acetylcholinesterase from electric eel and butyrylcholinesterase from equine serum.

-

Substrates: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BuChE).

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

This compound solution (dissolved in a suitable solvent, e.g., DMSO)

-

Enzyme solution

-

Substrate solution

-

-

Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

-

Add the enzyme solution (AChE or BuChE) to each well and incubate.

-

Initiate the reaction by adding the corresponding substrate solution.

-

Measure the absorbance at a specific wavelength (typically around 412 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the rate of the control (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method for assessing the anti-inflammatory potential of a compound by measuring its effect on NO production in activated macrophages.

-

Cell Line: Murine macrophage cell line, such as RAW 264.7 or BV-2 microglial cells.

-

Stimulant: Lipopolysaccharide (LPS).

-

Principle: The Griess assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Calculate the percentage inhibition of NO production and determine the IC50 value.

-

Anticancer Assay: Cytotoxicity Measurement

A standard method to evaluate the anticancer potential of a compound is to measure its cytotoxicity against cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Cell Lines: A panel of human cancer cell lines relevant to the desired therapeutic area (e.g., breast, lung, colon cancer).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound and incubate for a set period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

-

Microorganism: Streptococcus mutans.

-

Principle: The broth microdilution method is used to determine the MIC.

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in a suitable growth medium (e.g., Brain Heart Infusion broth) in a 96-well microplate.

-

Inoculate each well with a standardized suspension of S. mutans.

-

Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the therapeutic effects of this compound are not yet fully elucidated. However, based on the activities of related compounds, a putative signaling pathway for its anti-inflammatory action can be proposed.

Putative Anti-Inflammatory Signaling Pathway

Phenanthrenes isolated from Bletilla striata have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). This effect is often mediated through the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is largely controlled by the nuclear factor-kappa B (NF-κB) signaling pathway. It is therefore hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Note: This proposed pathway is based on the known mechanisms of related compounds and requires experimental validation for this compound.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel therapeutics, particularly in the areas of neurodegenerative disease and inflammation. The available data on its butyrylcholinesterase inhibitory activity is a strong starting point for further investigation. However, significant research gaps remain.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of pure this compound against a panel of cancer cell lines and for the inhibition of key inflammatory markers like NO, TNF-α, and IL-6.

-

Antibacterial Spectrum: Establishing the MIC of this compound against a broader range of pathogenic bacteria.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its observed biological activities. This includes validating its effect on the NF-κB pathway and exploring its impact on apoptotic and cell cycle pathways in cancer cells.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in relevant animal models of disease.

A thorough investigation of these areas will be crucial to fully understand and harness the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi-res.com [mdpi-res.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation, molecular modeling and dynamics simulation of phenanthrenes isolated from Bletilla striata as butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. english.shutcm.edu.cn [english.shutcm.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Isoarundinin II: An Unexplored Candidate in the Phytoalexin Arsenal

An In-depth Technical Guide on the Core Concepts and Research Gaps Surrounding Isoarundinin II's Potential Role as a Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytoalexins are critical components of the plant innate immune system, synthesized de novo in response to pathogen attack. The stilbenoid class of compounds is well-recognized for its phytoalexin activity across various plant species. This compound, a stilbenoid found in select Orchidaceae species, presents a chemical structure suggestive of a role in plant defense. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap. While the chemical properties and presence of this compound in certain plants are documented, its function as a phytoalexin remains uninvestigated. This guide provides a detailed overview of what is currently known about this compound, places it within the broader context of stilbenoid phytoalexins, and outlines the necessary experimental frameworks to elucidate its potential defensive role. We will explore its chemical nature, known biological activities of its source plants, and present generalized experimental protocols and conceptual signaling pathways that can guide future research in this area.

Chemical and Physical Properties of this compound

This compound is a bibenzyl stilbenoid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H22O4 | [1] |

| Molecular Weight | 350.4 g/mol | [1] |

| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol | [1] |

| CAS Number | 151538-56-6 | [1][2] |

| Class | Stilbenoid | [2] |

Natural Occurrence

This compound has been isolated from a limited number of plant species, all belonging to the Orchidaceae family. The known sources include:

The Postulated Role of this compound as a Phytoalexin

The classification of a compound as a phytoalexin requires evidence of its induction in response to biotic or abiotic stress and its antimicrobial activity. For this compound, there is currently no direct evidence to support its role as a phytoalexin. However, a hypothetical role can be inferred from the activities of related compounds and extracts from its source plants.

Stilbenoids, as a class, are well-established phytoalexins, known for their role in plant resistance to fungal pathogens[4][5]. Extracts from Arundina graminifolia, a known source of this compound, have demonstrated antibacterial and antioxidant properties[6][7][8]. The rhizome extracts, in particular, showed notable antibacterial activity[6]. These activities are attributed to the presence of stilbenoids and phenanthrenes within the plant[7]. While these findings are suggestive, it is crucial to note that the specific contribution of this compound to these effects has not been determined. Furthermore, it is unknown whether the synthesis of this compound is induced by fungal elicitors, a key characteristic of phytoalexins.

Quantitative Data on Antifungal Activity

Direct quantitative data on the antifungal activity of this compound is not available in the current literature. However, to provide a comparative context, the following table summarizes the antifungal and other biological activities of extracts from Arundina graminifolia and other relevant stilbenoids.

| Compound/Extract | Bioactivity | Measurement | Value | Fungal Species/Assay |

| Arundina graminifolia Leaf Extract | Antioxidant | IC50 | 155.17 ± 3.61 µg/mL | DPPH radical scavenging |

| Arundina graminifolia Leaf Extract | Antioxidant | IC50 | 13.82 ± 0.38 µg/mL | ABTS radical scavenging |

| Arundina graminifolia Rhizome Extracts | Antibacterial | MIC/MBC | Lower than root extracts | Various bacteria |

This table highlights the biological activities of extracts from a source plant of this compound, providing an indirect indication of the potential for bioactive constituents. Specific data for this compound is needed.

Experimental Protocols

Detailed experimental protocols for the specific isolation, identification, and bioassay of this compound as a phytoalexin have not been published. The following are generalized methodologies that would be appropriate for such an investigation.

General Protocol for the Isolation and Identification of Stilbenoids from Plant Material

-

Extraction: Air-dried and powdered plant material (e.g., rhizomes of Arundina graminifolia) is extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature.

-

Fractionation: The crude extracts are concentrated under reduced pressure. The methanol extract, typically rich in phenolics, is subjected to column chromatography on silica gel.

-

Purification: Elution is performed with a solvent gradient (e.g., a mixture of n-hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Final Purification: Further purification of the combined fractions is achieved through repeated column chromatography on Sephadex LH-20 and/or preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound (e.g., this compound) is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

General Protocol for In Vitro Antifungal Bioassay (Broth Microdilution Method)

-

Fungal Culture: The test fungi are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh spores or mycelia.

-

Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth (e.g., RPMI 1640) and the concentration is adjusted to a standard (e.g., 10^4 to 10^5 CFU/mL).

-

Preparation of Test Compound: A stock solution of this compound is prepared in a solvent such as DMSO. Serial dilutions are then made in the test broth in a 96-well microtiter plate.

-

Incubation: The fungal inoculum is added to each well containing the serially diluted compound. The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes complete visible inhibition of fungal growth.

-

Controls: Positive (a known antifungal agent), negative (broth and inoculum only), and solvent controls are included.

Visualization of Key Pathways and Workflows

Conceptual Signaling Pathway for Phytoalexin Biosynthesis

The following diagram illustrates a generalized signaling cascade leading to the production of phytoalexins in plants upon pathogen recognition. This is a conceptual model and is not specific to this compound.

Caption: A generalized signaling pathway for phytoalexin induction in plants.

Experimental Workflow for Phytoalexin Discovery and Characterization

This diagram outlines a typical workflow for investigating the role of a compound like this compound as a phytoalexin.

Caption: A standard experimental workflow for phytoalexin research.

Conclusion and Future Directions

This compound remains a molecule of interest at the intersection of natural product chemistry and plant pathology. Its stilbenoid structure is a strong indicator of potential phytoalexin activity. However, the current body of scientific literature lacks the direct evidence needed to classify it as such. The biological activities observed in extracts of its source plants, such as Arundina graminifolia, are encouraging but require further deconvolution to ascertain the specific roles of their individual chemical constituents.

For researchers, scientists, and drug development professionals, this compound represents an untapped resource. Future research should prioritize the following:

-

Induction Studies: Investigating whether the production of this compound is upregulated in its host plants upon challenge with various fungal pathogens or elicitors.

-

Antifungal Spectrum: Determining the in vitro antifungal activity of purified this compound against a panel of plant pathogenic and clinically relevant fungi to establish its MIC and MFC (Minimum Fungicidal Concentration) values.

-

Biosynthetic Pathway: Elucidating the enzymatic steps leading to the synthesis of this compound to understand its regulation and potential for biotechnological production.

-

In Planta Function: Conducting experiments to determine if the presence of this compound enhances disease resistance in its native plant species.

The exploration of this compound's role as a phytoalexin holds the promise of discovering a novel natural product with potential applications in agriculture and medicine. The frameworks provided in this guide offer a clear path for the scientific community to address the existing knowledge gaps and unlock the full potential of this intriguing stilbenoid.

References

- 1. This compound | C22H22O4 | CID 91542987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 151538-56-6 [amp.chemicalbook.com]

- 3. Chemical Compounds Isolated from <i>Cremastra Appendiculata</i> and Their Bioactive Activity [kyxuebao.kmmu.edu.cn]

- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr. And other common Orchidaceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Isoarundinin II from Arundina graminifolia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arundina graminifolia, commonly known as the bamboo orchid, is a terrestrial orchid rich in a variety of bioactive secondary metabolites. Among these, stilbenoids, including bibenzyls and phenanthrenes, have garnered significant interest for their potential pharmacological activities, such as cytotoxic, neuroprotective, and antioxidant effects. Isoarundinin II, a stilbenoid compound, is one of the valuable phytochemicals found in this plant. This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of Arundina graminifolia, based on established methodologies for similar compounds from this species.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of stilbenoids from Arundina graminifolia.

Table 1: Solvent Extraction Parameters and Yields

| Parameter | Value | Reference |

| Plant Material | Air-dried aerial parts | [1][2] |

| Solvent-to-Solid Ratio | 15 mL/g | [1][2] |

| Extraction Solvents | Cyclohexane, Ethyl Acetate (EtOAc), Methanol (CH₃OH) | [1][2] |

| Extraction Method | Maceration followed by sonication | [1][2] |

| Extraction Time | 30 min maceration + 10 min sonication (repeated 3 times) | [1][2] |

| Temperature | Room Temperature | [1][2] |

| Yields (from 100g dried material) | ||

| Cyclohexane Extract | 0.61 g | [1][2] |

| Ethyl Acetate (EtOAc) Extract | 2.49 g | [1][2] |

Table 2: Purification Yields of Representative Stilbenoids

| Compound | Amount Isolated (from 29.5 mg of Fraction D) | Purification Method |

| Arundiquinone (1) | 0.8 mg | Semi-preparative RP-HPLC |

| Arundigramin (2) | 1.9 mg | Semi-preparative RP-HPLC |

| Lignan Dimer (3) | 1.3 mg | Semi-preparative RP-HPLC |

| Stilbenoid (4) | 1.3 mg | Semi-preparative RP-HPLC |

| Stilbenoid (5) | 1.2 mg | Semi-preparative RP-HPLC |

| Stilbenoid (6) | 1.3 mg | Semi-preparative RP-HPLC |

| From 70 mg of Fraction F | ||

| Stilbenoid (7) | 4.9 mg | Semi-preparative RP-HPLC |

| Stilbenoid (8) | 1.7 mg | Semi-preparative RP-HPLC |

| Stilbenoid (9) | 0.8 mg | Semi-preparative RP-HPLC |

Experimental Protocols

1. Plant Material Preparation

-

Collect the aerial parts of Arundina graminifolia.

-

Wash the plant material thoroughly with deionized water to remove any dirt and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried aerial parts into a fine powder using a mechanical grinder.

2. Solvent Extraction

This protocol is based on a successive extraction method to fractionate compounds based on polarity.

-

Step 2.1: Cyclohexane Extraction (Defatting)

-

Weigh 100 g of the dried, powdered plant material.

-

In a suitable container, add 1.5 L of cyclohexane (1 g of plant material per 15 mL of solvent).[1][2]

-

Macerate the mixture for 30 minutes at room temperature with occasional stirring.[1][2]

-

Sonicate the mixture in an ultrasonic bath for 10 minutes.[1][2]

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh cyclohexane.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude cyclohexane extract.

-

-

Step 2.2: Ethyl Acetate Extraction

-

Air-dry the plant residue from the cyclohexane extraction.

-

Add 1.5 L of ethyl acetate (EtOAc) to the dried residue.

-

Repeat the maceration and sonication process as described in Step 2.1.

-

Filter and repeat the extraction twice more with fresh EtOAc.

-

Combine the EtOAc filtrates and evaporate the solvent under reduced pressure to yield the crude EtOAc extract, which is expected to be rich in stilbenoids.

-

-

Step 2.3: Methanol Extraction (Optional)

-

The remaining plant residue can be further extracted with methanol (CH₃OH) using the same procedure to isolate more polar compounds.

-

3. Chromatographic Purification of this compound

The crude EtOAc extract is subjected to a series of chromatographic techniques for the isolation of this compound.

-

Step 3.1: Silica Gel Column Chromatography

-

Pre-treat the crude EtOAc extract (e.g., 2.5 g) with a small amount of silica gel to create a dry slurry.

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or a hexane-EtOAc mixture).

-

Load the slurry onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light.

-

Combine fractions with similar TLC profiles.

-

-

Step 3.2: Sephadex LH-20 Column Chromatography

-

Dissolve the stilbenoid-rich fractions obtained from the silica gel column in a small volume of methanol.

-

Apply the dissolved sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol, collecting fractions. This step helps in separating compounds based on their molecular size and polarity.

-

Monitor the fractions by TLC and combine those containing the target compound.

-

-

Step 3.3: Semi-Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Further purify the fractions containing this compound using a semi-preparative RP-HPLC system with a C18 column.

-

A typical mobile phase could be a gradient of methanol and water (both with 0.05% formic acid).[1]

-

The elution can be started with a lower concentration of methanol (e.g., 55%) and gradually increased to a higher concentration (e.g., 100%) to separate the compounds.[1]

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.[1]

-

Evaporate the solvent from the collected fraction to obtain the purified this compound.

-

4. Structure Elucidation

The structure of the isolated this compound can be confirmed using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the molecular formula.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram: Neuroprotective Action of Stilbenoids

Caption: PI3K/Akt signaling pathway in stilbenoid-mediated neuroprotection.

References

Application Note: Quantitative Analysis of Isoarundinin II in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of Isoarundinin II in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate and precise measurement. The method is suitable for pharmacokinetic studies and other drug development applications.

Introduction

This compound is a naphthoquinone compound with potential therapeutic applications. To support its development, a reliable bioanalytical method is required for the quantitative determination of this compound in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this purpose. This document provides a detailed protocol for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[1][2]

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound-d4 internal standard solution (1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.[3][4]

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) % B 0.0 10 1.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |

Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.[3][5]

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Curtain Gas: 35 psi

-

Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound To be determined To be determined To be determined | this compound-d4 (IS) | To be determined | To be determined | To be determined |

Note: The specific MRM transitions and collision energies for this compound and its internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For structurally similar naphthoquinones like isoeleutherin, a transition of m/z 273.1 → [product ion] has been reported.[4]

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[6][7][8] The following parameters were assessed.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL.[3][4]

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LLOQ | 1 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, mid, and high).[3][4]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.[9]

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115% | 85 - 115% |

| Mid | 100 | 85 - 115% | 85 - 115% |

| High | 800 | 85 - 115% | 85 - 115% |

Stability

The stability of this compound in human plasma was evaluated under various conditions.[3][4]

| Stability Condition | Duration | Temperature | Stability |

| Bench-top | 4 hours | Room Temperature | Stable |

| Freeze-thaw | 3 cycles | -80°C to Room Temp | Stable |

| Long-term | 30 days | -80°C | Stable |

| Post-preparative | 24 hours | 4°C (Autosampler) | Stable |

Experimental Workflow Visualization

Caption: Experimental workflow for the quantification of this compound in human plasma.

Conclusion

The HPLC-MS/MS method described in this application note is a sensitive, specific, and reliable method for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in support of pharmacokinetic and other drug development studies.

References

- 1. opentrons.com [opentrons.com]

- 2. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Development and validation of an LC–MS/MS method for quantification of" by B.H. Kachingwe, Y.-S. Uang et al. [jfda-online.com]

- 7. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 9. akjournals.com [akjournals.com]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Isoarundinin II

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel therapeutics is the identification of compounds that can modulate inflammatory pathways. Isoarundinin II is a novel compound with purported anti-inflammatory potential. This document provides a comprehensive set of protocols to systematically evaluate the anti-inflammatory activity of this compound and to elucidate its mechanism of action, primarily focusing on its effects on the NF-κB and MAPK signaling pathways.

Data Presentation